![molecular formula C10H8Br2O4 B1322518 Dimethyl 2,5-dibromoisophthalate CAS No. 1337958-87-8](/img/structure/B1322518.png)
Dimethyl 2,5-dibromoisophthalate
Overview
Description
Dimethyl 2,5-dibromoisophthalate is an organic compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,5-dibromoisophthalate consists of 10 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . Unfortunately, the specific structure details are not provided in the search results.Physical And Chemical Properties Analysis
Dimethyl 2,5-dibromoisophthalate has a predicted boiling point of 354.6±37.0 °C and a predicted density of 1.781±0.06 g/cm3 . It should be stored in a dry, room-temperature environment .Scientific Research Applications
Organic Building Blocks
Dimethyl 2,5-dibromoisophthalate is used as an organic building block in the synthesis of various organic compounds. It belongs to the class of Aryls Bromides Esters Benzene Compounds .
Synthesis of Complex Molecules
This compound is used in the synthesis of complex molecules. For example, it is used in the preparation of 2-(bis(4-(tert-butyl)phenyl)amino)-5-bromoisophthalic acid dimethyl ester .
Pharmacokinetics Research
Dimethyl 2,5-dibromoisophthalate has high GI absorption and is BBB permeant. It is also an inhibitor of CYP1A2 and CYP2C19 . This makes it a valuable compound in pharmacokinetics research.
Medicinal Chemistry
In medicinal chemistry, this compound is used for its drug-like properties. It has a Bioavailability Score of 0.55 , which indicates its potential as a drug candidate.
Safety Research
The safety of Dimethyl 2,5-dibromoisophthalate is studied in scientific research. It has a Signal Word of ‘Warning’ and certain Hazard Statements .
Solubility Studies
This compound is used in solubility studies. It has a Log S (ESOL) of -3.93, indicating its solubility in water .
properties
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)6-3-5(11)4-7(8(6)12)10(14)16-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPAOHQBVHGERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626607 | |
Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337958-87-8 | |
Record name | Dimethyl 2,5-dibromobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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